molecular formula C18H24N2O2S2 B5731769 4-(2-methylpropyl)-N'-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide

4-(2-methylpropyl)-N'-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide

Cat. No.: B5731769
M. Wt: 364.5 g/mol
InChI Key: GNELODBHBSPHNO-XDHOZWIPSA-N
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Description

4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction may proceed through the following steps:

    Formation of Benzenesulfonyl Hydrazide: Benzenesulfonyl chloride reacts with hydrazine to form benzenesulfonyl hydrazide.

    Condensation Reaction: The benzenesulfonyl hydrazide undergoes a condensation reaction with 2-(5-methylthiophen-2-yl)propanal to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may yield corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its biological activity and potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonohydrazide: A simpler analog with similar chemical properties.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activity.

    Sulfonyl Hydrazides: A broader class of compounds with diverse applications.

Uniqueness

4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of the thiophene ring and the sulfonohydrazide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methylpropyl)-N-[(E)-2-(5-methylthiophen-2-yl)propylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-13(2)11-16-6-8-17(9-7-16)24(21,22)20-19-12-14(3)18-10-5-15(4)23-18/h5-10,12-14,20H,11H2,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNELODBHBSPHNO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)C=NNS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(C)/C=N/NS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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